molecular formula C18H18FNO3 B568059 Benzyl 2-fluoro-4-morpholinobenzoate CAS No. 1272756-24-7

Benzyl 2-fluoro-4-morpholinobenzoate

Cat. No.: B568059
CAS No.: 1272756-24-7
M. Wt: 315.344
InChI Key: NXTXMWHBBCWSEX-UHFFFAOYSA-N
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Description

Benzyl 2-fluoro-4-morpholinobenzoate: is a chemical compound with the molecular formula C18H18FNO3. It is a useful research chemical, often employed in various scientific studies due to its unique structural properties. The compound consists of a benzyl ester linked to a fluorinated benzoate moiety, with a morpholine ring attached to the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-fluoro-4-morpholinobenzoate typically involves the esterification of 2-fluoro-4-morpholinobenzoic acid with benzyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-fluoro-4-morpholinobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 2-fluoro-4-morpholinobenzoic acid.

    Reduction: Benzyl 2-fluoro-4-morpholinobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzyl 2-fluoro-4-morpholinobenzoate is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules through reactions such as Suzuki–Miyaura coupling .

Biology: In biological research, the compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound to understand the interactions between fluorinated molecules and biological targets .

Medicine: The compound’s unique structure makes it a candidate for drug development studies. Researchers investigate its potential as a pharmacophore in the design of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased stability and reactivity .

Mechanism of Action

The mechanism of action of Benzyl 2-fluoro-4-morpholinobenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors. The morpholine ring provides additional binding sites, increasing the compound’s affinity for its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    Benzyl benzoate: Lacks the fluorine and morpholine groups, resulting in different chemical and biological properties.

    2-fluoro-4-morpholinobenzoic acid: Similar structure but lacks the benzyl ester group.

    Benzyl 4-morpholinobenzoate: Similar but without the fluorine atom.

Uniqueness: Benzyl 2-fluoro-4-morpholinobenzoate is unique due to the presence of both the fluorine atom and the morpholine ring. These structural features enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

benzyl 2-fluoro-4-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c19-17-12-15(20-8-10-22-11-9-20)6-7-16(17)18(21)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTXMWHBBCWSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C(=O)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501180311
Record name Benzoic acid, 2-fluoro-4-(4-morpholinyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-24-7
Record name Benzoic acid, 2-fluoro-4-(4-morpholinyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-fluoro-4-(4-morpholinyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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